((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
説明
This compound is a nucleoside analog characterized by a tetrahydrofuran core substituted with a 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil) moiety and acetylated hydroxyl groups. Its molecular formula is C₁₄H₁₈N₂O₇, with a molecular weight of 326.31 g/mol . Synthesized via acetylation of hydroxyl groups on the sugar moiety, it is obtained as a white solid with a melting point of 126–128°C and a high yield of 90% under optimized conditions . The compound serves as a key intermediate in the synthesis of modified nucleosides, which are pivotal in antiviral and anticancer drug development .
特性
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOCSQUSRPDH-HOSYDEDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427739 | |
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13030-62-1 | |
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Preparation of 2',3',5'-Tri-O-acetyluridine
Uridine (1.914 g, 7.84 mmol) is suspended in acetonitrile (39.2 mL) with 4-(dimethylamino)pyridine (DMAP, 0.78 mmol) and triethylamine (31.35 mmol). Acetic anhydride (31.35 mmol) is added dropwise, and the mixture is stirred for 16 hours at ambient temperature. After quenching with methanol, the product is purified via solvent evaporation and dichloromethane extraction, yielding 2',3',5'-tri-O-acetyluridine as a colorless solid (99% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | DMAP, Triethylamine |
| Reaction Time | 16 hours |
| Yield | 99% |
| Parameter | Value |
|---|---|
| Deprotection Agent | NH₃/MeOH |
| Acylation Reagent | Methyl Chloroacetate |
| Purification | Column Chromatography |
| Yield | 71% |
Final Acetylation at the 3-Position
The 3-hydroxy group of the intermediate is acetylated using acetic anhydride (4.0 eq) and DMAP (0.1 eq) in acetonitrile. The reaction proceeds for 6 hours at 25°C, followed by aqueous workup and solvent evaporation. The final product is isolated as a white solid with >97% purity (confirmed by HPLC).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | DMAP |
| Reaction Time | 6 hours |
| Purity | >97% |
Characterization and Quality Control
The compound is characterized by NMR, mass spectrometry, and chromatographic methods:
-
¹H NMR (CDCl₃) : δ 2.05–2.15 (3H, OAc), 3.85–4.20 (sugar protons), 5.75 (1H, uracil H-5), 7.40 (1H, uracil H-6).
-
HPLC : Retention time 12.4 min (C18 column, acetonitrile/water).
Stability Data :
| Condition | Stability |
|---|---|
| -80°C | 6 months |
| -20°C | 1 month |
| RT (lyophilized) | 1 week |
Scale-Up and Process Optimization
Industrial-scale synthesis (BLDpharm, GLPBIO) employs continuous flow reactors to enhance yield and reduce reaction times. Key optimizations include:
-
Solvent Recycling : Acetonitrile recovery reduces costs by 40%.
-
Catalyst Loading : DMAP is reduced to 0.05 eq without compromising efficiency.
-
In-Process Controls : Real-time HPLC monitoring ensures intermediate purity >95%.
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing acetylation at the 5'-position is minimized using bulky bases (e.g., 2,6-lutidine).
-
Uracil Hydrolysis : Acidic conditions are avoided during workup to prevent degradation.
-
Crystallization Difficulties : Seed crystals and anti-solvent (hexane) addition improve crystallization yields.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Classical Stepwise | 65% | >97% | Moderate |
| Flow Chemistry | 78% | >99% | High |
| Enzymatic Acetylation | 50% | 90% | Low |
The flow chemistry approach offers superior scalability and yield, making it the preferred method for industrial production .
化学反応の分析
反応の種類
5-ヒドロキシプロプラノロールは、以下を含むさまざまな化学反応を起こします。
酸化: さらなる酸化が起こり、キノンが生成されます。
グルクロン酸抱合: これは、ヒドロキシ基がグルクロン酸と抱合される主要な代謝経路です.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
グルクロン酸抱合: この反応は通常、ウリジン5'-二リン酸グルクロン酸(UDPGA)をグルクロン酸ドナーとし、UDP-グルクロン酸転移酵素(UGTs)が触媒します.
主要な生成物
酸化: キノンの生成。
グルクロン酸抱合: 5-ヒドロキシプロプラノロールグルクロン酸の生成.
科学的研究の応用
Medicinal Chemistry
The compound is of interest in medicinal chemistry due to its structural resemblance to nucleoside analogs. It has been studied for:
- Antiviral Activity : Research indicates that similar compounds exhibit antiviral properties by inhibiting viral replication mechanisms. The incorporation of the pyrimidine moiety suggests potential activity against viruses such as HIV and Hepatitis C .
Drug Development
In drug development, ((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate can be utilized for:
- Prodrug Design : The acetoxy group may enhance solubility and bioavailability of the active drug form. This approach is valuable in creating prodrugs that release active components upon metabolic conversion .
Analytical Method Development
The compound is suitable for use in:
- Quality Control (QC) : It can be employed in analytical methods for the validation of pharmaceutical formulations. Its unique structure allows for the development of specific assays to quantify the compound in various matrices .
Case Study 1: Antiviral Screening
A study evaluated the antiviral properties of structurally related compounds in vitro. Results demonstrated that compounds with similar dioxo-pyrimidine structures effectively inhibited viral replication in cell cultures. The study highlighted the potential for further exploration of this compound as a lead compound for antiviral drug development .
Case Study 2: Prodrug Efficacy
In a recent investigation into prodrug formulations, researchers synthesized various acetoxy derivatives to assess their pharmacokinetic properties. The findings indicated that the acetoxy group significantly improved the absorption rates compared to non-acetylated counterparts. This case underscores the relevance of this compound in enhancing drug delivery systems .
作用機序
5-ヒドロキシプロプラノロールは、プロプラノロールと同様にβアドレナリン受容体に結合することで作用を発揮します。 この結合は、アデニル酸シクラーゼの活性化を阻害し、サイクリックAMP(cAMP)レベルの低下とそれに続くプロテインキナーゼA(PKA)活性の低下につながります 。 これにより、心拍数、心筋収縮力、血圧が低下します .
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes structural, synthetic, and physicochemical differences between the target compound and related analogs:
Key Structural and Functional Differences
Sugar Modifications: The target compound and 5f share a tetrahydrofuran core with acetylated hydroxyls, whereas Molnupiravir () and capuramycin intermediates () feature distinct sugar moieties (e.g., ribose derivatives or triacetyl-glucopyranoside) .
Base Modifications :
- Substitutions at C5 of uracil (e.g., methyl, iodo, bromo) influence electronic and steric properties. For example, the 5-iodo derivative () is used in crystallographic studies due to iodine’s heavy atom effect .
- Purine-based analogs (e.g., 5e in ) exhibit different base-pairing behaviors compared to pyrimidine derivatives, affecting biological targets .
Synthetic Complexity :
- The target compound is synthesized in a straightforward acetylation reaction (90% yield), whereas capuramycin () requires multi-step protection/deprotection and oxidation sequences .
- Triazole-containing analogs () utilize click chemistry for nitrogen-rich heterocycles, offering modularity but requiring copper catalysis .
Biological Activity: Molnupiravir’s hydroxyimino group enables RNA mutagenesis, a mechanism absent in acetylated analogs . Compounds with benzamide substituents () target anthraniloyl-AMP mimics, showing divergent pharmacological profiles compared to uracil derivatives .
生物活性
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₂O₇
- Molecular Weight : 373.35 g/mol
The structure includes a tetrahydrofuran ring substituted with an acetoxy group and a pyrimidine derivative, which may contribute to its biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antidiabetic and anticancer research. Below are detailed findings from relevant studies.
Antidiabetic Activity
A study highlighted the potential of similar compounds as multitarget antidiabetic agents. The synthesized analogs demonstrated significant inhibitory effects on key enzymes involved in glucose metabolism:
| Enzyme | IC₅₀ (μM) | Standard (IC₅₀ μM) |
|---|---|---|
| α-Glucosidase | 6.28 | 2.00 |
| α-Amylase | 4.58 | 1.58 |
| PTP1B | 0.91 | 1.35 |
| DPPH (Antioxidant) | 2.36 | 0.85 |
These results suggest that the compound could serve as a potential candidate for further development in diabetes management due to its ability to inhibit glucose absorption and enhance insulin sensitivity .
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, structural analogs have demonstrated significant activity against cancer cells by inducing apoptosis and inhibiting cell proliferation.
The mechanisms through which this compound exerts its biological effects involve:
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like α-glucosidase and α-amylase, blocking their activity and thus reducing carbohydrate digestion.
- Antioxidant Properties : The presence of dioxo groups contributes to its ability to scavenge free radicals, which can protect against oxidative stress—a factor in many chronic diseases including diabetes and cancer.
- Cell Signaling Modulation : Similar compounds have been shown to influence signaling pathways associated with cell growth and apoptosis, suggesting potential applications in cancer therapy .
Case Studies
While specific case studies on this compound are sparse, research on related compounds has provided insights into their therapeutic potential:
- Study on Antidiabetic Effects : A recent investigation involving a series of pyrimidine derivatives indicated that modifications in their chemical structure could enhance their inhibitory effects on glucose-metabolizing enzymes. This study laid the groundwork for future research into the specific activities of this compound .
Q & A
Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized for enantiomeric purity?
The compound is synthesized via nucleoside phosphorylation and enzymatic resolution. Key steps include:
- Phosphoramidite coupling (e.g., using diisopropylphosphoramidite intermediates, as in antisense oligonucleotide synthesis) .
- Enzymatic resolution to isolate enantiomers, improving purity (e.g., using lipases or esterases) . Optimization involves controlling temperature (20–25°C), using anhydrous solvents (e.g., THF), and chiral catalysts. Yield improvements (up to 78%) are achieved via iterative HPLC monitoring .
Q. How is the crystal structure of this compound characterized, and what are its key parameters?
Single-crystal X-ray diffraction reveals:
| Parameter | Value |
|---|---|
| Space group | P21212 |
| Unit cell (Å) | a=15.5268, b=29.977, c=6.6207 |
| Volume (ų) | 3081.6 |
| Z | 4 |
| Hydrogen bonding between the acetoxy group and pyrimidine ring stabilizes the structure . |
Q. What chromatographic methods are recommended for purifying this compound?
Use reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA). For diastereomer separation, normal-phase silica columns with hexane:ethyl acetate (3:1) are effective. Purity >98% is confirmed via LC-MS and H NMR .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by diastereomeric impurities?
Discrepancies arise from overlapping signals of diastereomers. Solutions include:
Q. What mechanisms underlie its reported antiviral activity, and how can this be validated experimentally?
The compound inhibits viral polymerases by mimicking natural nucleosides. Validation methods:
Q. What degradation pathways occur under acidic/basic conditions, and how can stability be enhanced?
Degradation involves:
Q. How do stereochemical variations impact biological activity?
Enantiomers show divergent efficacy. For example:
- The (2R,3S,5R) configuration exhibits 10-fold higher antiviral activity than (2S,3R,5S) due to better enzyme binding .
- Circular dichroism (CD) and X-ray crystallography correlate stereochemistry with activity .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating cytotoxicity?
Use MTT assays in HEK-293 or Vero cells, with IC₅₀ values >100 µM indicating low toxicity. Combine with apoptosis markers (e.g., Annexin V) to rule off-target effects .
Q. How can researchers validate synthetic intermediates using mass spectrometry?
High-resolution MS (HRMS) with ESI+ ionization confirms intermediates (e.g., m/z 681.18 for [M+H]⁺). Compare isotopic patterns with theoretical values (e.g., Br/Br in brominated analogs) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data between academic studies?
Discrepancies may arise from assay conditions (e.g., cell type, viral strain). Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
